Octadecyl 4-formylbenzoate Octadecyl 4-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 151029-29-7
VCID: VC3922709
InChI: InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O
Molecular Formula: C26H42O3
Molecular Weight: 402.6 g/mol

Octadecyl 4-formylbenzoate

CAS No.: 151029-29-7

Cat. No.: VC3922709

Molecular Formula: C26H42O3

Molecular Weight: 402.6 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl 4-formylbenzoate - 151029-29-7

Specification

CAS No. 151029-29-7
Molecular Formula C26H42O3
Molecular Weight 402.6 g/mol
IUPAC Name octadecyl 4-formylbenzoate
Standard InChI InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3
Standard InChI Key DSTQLLFFZIANJD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Octadecyl 4-formylbenzoate consists of a benzoate core substituted at the para position with a formyl group (CHO-\text{CHO}) and esterified with an octadecyl (C18) alcohol. The IUPAC name, octadecyl 4-formylbenzoate, precisely reflects this arrangement . The canonical SMILES string \text{CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O encodes its linear octadecyl chain (O(CO)C18H37-\text{O}(\text{CO})\text{C}_{18}\text{H}_{37}) and the formyl-substituted benzene ring .

Spectroscopic Identifiers

  • InChIKey: DSTQLLFFZIANJD-UHFFFAOYSA-N

  • InChI: InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3

These identifiers facilitate unambiguous database searches and computational modeling.

Physicochemical Properties

Key physical properties, derived from experimental data, include:

PropertyValueSource
Molecular Weight402.6 g/mol
Boiling Point511.8°C at 760 mmHg
Density0.959 g/cm³
LogP (Partition Coefficient)7.917

The high LogP value underscores its lipophilicity, critical for integration into polymeric membranes in ion-selective electrodes .

Synthetic Pathways and Optimization

Reaction Conditions

  • Solvent: Anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or toluene .

  • Temperature: 0–25°C for acyl chloride formation; reflux for esterification .

  • Yield: ~85–90% for analogous esters .

Functional Role as a Hydrogen Sulfite Ionophore

Mechanism of Ion Recognition

Octadecyl 4-formylbenzoate acts as a neutral carrier in ion-selective electrodes (ISEs) for hydrogen sulfite (HSO3\text{HSO}_3^-). The aldehyde group coordinates with HSO3\text{HSO}_3^- via reversible Schiff base formation, while the octadecyl chain ensures compatibility with PVC or polyacrylate membranes .

Selectivity Profile

Studies on similar ionophores demonstrate preferential binding for HSO3\text{HSO}_3^- over common interferents like Cl\text{Cl}^- and NO3\text{NO}_3^-, with selectivity coefficients (logKHSO3,X\log K_{\text{HSO}_3^-,\text{X}}) ranging from −2.5 to −4.0 .

Applications in Analytical Chemistry

Environmental Monitoring

ISEs incorporating octadecyl 4-formylbenzoate enable real-time detection of HSO3\text{HSO}_3^- in wastewater and industrial effluents, with detection limits as low as 1.0×1061.0 \times 10^{-6} M .

Future Research Directions

Enhanced Selectivity via Structural Tuning

Modifying the alkyl chain length (e.g., C12 vs. C18) or introducing electron-withdrawing substituents on the benzene ring could improve ionophore performance in complex matrices .

Nanomaterial Integration

Embedding octadecyl 4-formylbenzoate into graphene oxide or metal-organic frameworks (MOFs) may enhance sensor durability and signal transduction .

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